

Structure Elucidation of (2-Aminothiazol-4-yl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (2-Aminothiazol-4-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **(2-Aminothiazol-4-yl)methanol**. Due to the limited availability of published experimental data for this specific molecule, this guide combines established analytical techniques with predictive data based on closely related analogs. This approach offers a robust framework for the characterization of **(2-Aminothiazol-4-yl)methanol** and similar derivatives.

Predicted Spectroscopic Data

The structural confirmation of **(2-Aminothiazol-4-yl)methanol** relies on a combination of spectroscopic methods. Below are the predicted key spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for **(2-Aminothiazol-4-yl)methanol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.5 - 7.0	Singlet	1H	H-5 (thiazole ring)
~4.5 - 4.8	Singlet	2H	-CH ₂ OH
~5.0 - 5.5	Broad Singlet	2H	-NH ₂
~3.5 - 4.0	Broad Singlet	1H	-OH

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for **(2-Aminothiazol-4-yl)methanol**

Chemical Shift (δ) ppm	Assignment
~168	C-2 (C-NH ₂)
~150	C-4 (C-CH ₂ OH)
~105	C-5 (CH)
~60	-CH ₂ OH

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for **(2-Aminothiazol-4-yl)methanol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H and N-H stretching
3100 - 3000	Medium	C-H stretching (aromatic)
2950 - 2850	Medium	C-H stretching (aliphatic)
~1630	Strong	C=N stretching (thiazole ring)
~1550	Strong	N-H bending
~1050	Strong	C-O stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for **(2-Aminothiazol-4-yl)methanol**

m/z	Interpretation
130	[M] ⁺ (Molecular Ion)
113	[M-OH] ⁺
99	[M-CH ₂ OH] ⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of **(2-Aminothiazol-4-yl)methanol**, based on established methods for 2-aminothiazole derivatives.

Synthesis of (2-Aminothiazol-4-yl)methanol

A common route to synthesize 4-substituted-2-aminothiazoles is the Hantzsch thiazole synthesis.

Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 1,3-dihydroxyacetone in a suitable solvent such as ethanol.
- **Halogenation (in-situ or pre-synthesized α -haloketone):** To the solution, add 1.1 equivalents of a halogenating agent (e.g., N-bromosuccinimide) and stir at room temperature until the starting material is consumed (monitored by TLC).
- **Thiazole Ring Formation:** Add 1.2 equivalents of thiourea to the reaction mixture.
- **Reflux:** Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
- **Work-up:** After completion, cool the reaction mixture to room temperature. Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Analysis

NMR Spectroscopy:

- Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated solvent (e.g., DMSO- d_6).
- Transfer the solution to an NMR tube.
- Acquire 1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.

IR Spectroscopy:

- Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Record the spectrum over a range of 4000-400 cm^{-1} .

Mass Spectrometry:

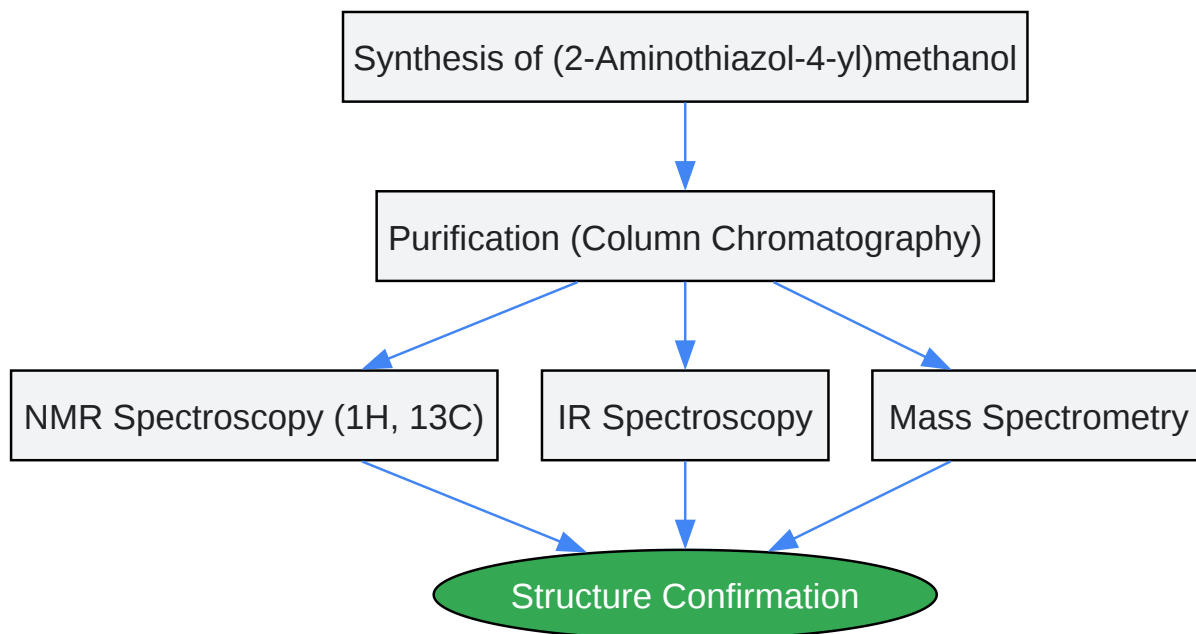
- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).
- Analyze the sample using an electrospray ionization (ESI) mass spectrometer to obtain the high-resolution mass spectrum.

Visualization of Methodologies and Pathways

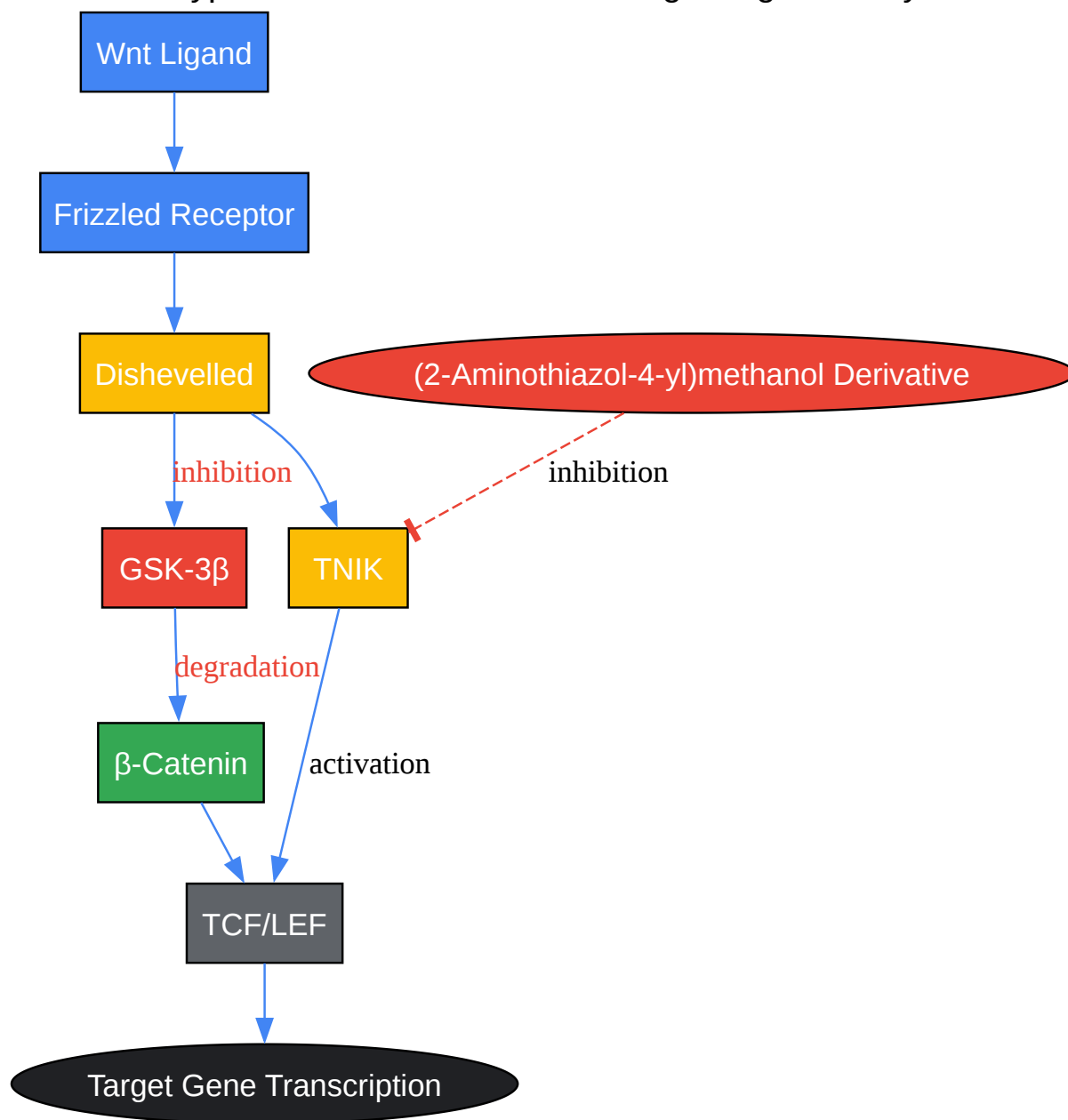
Structure Elucidation Workflow

The logical flow for determining the structure of **(2-Aminothiazol-4-yl)methanol** is outlined below.

Structure Elucidation Workflow



Hypothetical Inhibition of Wnt Signaling Pathway

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